molecular formula C8H11FNOP B2543519 (4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE CAS No. 1197956-35-6

(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE

Cat. No.: B2543519
CAS No.: 1197956-35-6
M. Wt: 187.154
InChI Key: LRMFKTMOONLXRC-UHFFFAOYSA-N
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Description

(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE is a chemical compound with the molecular formula C8H11FNOP and a molecular weight of 187.15 g/mol It is characterized by the presence of an amino group, a fluorine atom, and a dimethylphosphine oxide group attached to a benzene ring

Preparation Methods

The synthesis of (4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.

    Substitution: The amino and fluorine groups on the benzene ring can participate in substitution reactions with various electrophiles and nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE involves its interaction with molecular targets such as enzymes and receptors. The amino and fluorine groups on the benzene ring can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The dimethylphosphine oxide group can participate in coordination with metal ions, affecting catalytic processes .

Comparison with Similar Compounds

(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE can be compared with similar compounds such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and influences its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

4-dimethylphosphoryl-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FNOP/c1-12(2,11)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMFKTMOONLXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluoroaniline (0.380 g, 2.00 mmol) in 8 mL DMF was added dimethylphosphine oxide (0.171 g, 2.20 mmol), palladium acetate (22.4 mg, 0.0100 mmol), XANTPHOS (69.4 mg, 0.120 mmol), and potassium phosphate (0.467 g, 2.20 mmol). The mixture was purged with nitrogen, and subjected to microwaves at 150° C. for 20 minutes. The reaction mixture was concentrated and purified by silica gel chromatography (0-20% 7N ammonia in methanol:dichloromethane) to afford the desired product (73.5 mg, 20% yield).
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.171 g
Type
reactant
Reaction Step One
Quantity
69.4 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0.467 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
22.4 mg
Type
catalyst
Reaction Step One
Yield
20%

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